3-Methoxy-5-(4-pyridyl)acetophenone
Description
Properties
CAS No. |
1391987-22-6 |
|---|---|
Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.263 |
IUPAC Name |
1-(3-methoxy-5-pyridin-4-ylphenyl)ethanone |
InChI |
InChI=1S/C14H13NO2/c1-10(16)12-7-13(9-14(8-12)17-2)11-3-5-15-6-4-11/h3-9H,1-2H3 |
InChI Key |
QHFAEGHQPYXJKN-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC(=C1)C2=CC=NC=C2)OC |
Synonyms |
1-[3-Methoxy-5-(4-pyridinyl)phenyl]ethanone |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3 Methoxy 5 4 Pyridyl Acetophenone
Reactivity of the Carbonyl Group
The carbonyl group (C=O) in 3-Methoxy-5-(4-pyridyl)acetophenone is a key site for chemical reactions, undergoing nucleophilic additions, condensations, reductions, and oxidations.
Nucleophilic Addition Reactions
The carbon atom of the carbonyl group is electrophilic and readily attacked by nucleophiles. This reactivity is fundamental to the formation of various derivatives.
Ketones like this compound react with hydroxylamine (B1172632) and its derivatives to form oximes, and with hydrazine (B178648) and its derivatives to form hydrazones. These reactions are classic examples of nucleophilic addition to the carbonyl group, followed by dehydration. researchgate.net
The synthesis of acetophenone (B1666503) oximes is often achieved by refluxing the corresponding acetophenone with hydroxylamine hydrochloride in the presence of a base, such as potassium hydroxide (B78521) or sodium acetate (B1210297). arpgweb.comorgsyn.org For instance, acetophenone can be converted to acetophenone oxime by reacting it with hydroxylamine hydrochloride and anhydrous sodium acetate in methanol (B129727) at 80°C for 3 hours. orgsyn.org The general mechanism involves the nucleophilic attack of the hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule. researchgate.net
The formation of hydrazones follows a similar pathway, with a substituted hydrazine acting as the nucleophile. For example, 2,4-dinitrophenylhydrazones can be prepared for most acetophenone compounds. cdnsciencepub.com
These reactions are significant as oximes and hydrazones are valuable intermediates in organic synthesis and are found in many biologically active molecules. arpgweb.com
Table 1: Examples of Reagents for Oxime and Hydrazone Formation
| Reactant | Reagent | Product Type | Reference |
| Acetophenone | Hydroxylamine Hydrochloride, Potassium Hydroxide | Oxime | arpgweb.com |
| Acetophenone | Hydroxylamine Hydrochloride, Sodium Acetate | Oxime | orgsyn.org |
| Acetophenone | 2,4-Dinitrophenylhydrazine | Hydrazone | cdnsciencepub.com |
This compound can undergo condensation reactions with compounds containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). These reactions, such as the Knoevenagel and Claisen-Schmidt condensations, are important for forming new carbon-carbon bonds. wikipedia.orgwikipedia.org
The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base like an amine. wikipedia.org The active methylene compound, for example, malononitrile (B47326) or ethyl acetoacetate, is deprotonated by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the ketone. Subsequent dehydration leads to the formation of an α,β-unsaturated product. wikipedia.org
The Claisen-Schmidt condensation is a specific type of aldol (B89426) condensation between an aldehyde or ketone having an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org In the context of this compound, it would react with an appropriate aldehyde in the presence of a base, such as sodium hydroxide, to yield a chalcone-like structure. nih.gov These reactions can sometimes be performed in the absence of a solvent. wikipedia.org
Table 2: Common Condensation Reactions
| Reaction Name | Carbonyl Compound | Active Methylene Compound/Enolate Source | Catalyst/Base | Product Type | Reference |
| Knoevenagel Condensation | Aldehyde or Ketone | Malononitrile, Ethyl Acetoacetate, etc. | Weakly basic amine (e.g., piperidine) | α,β-unsaturated ketone | wikipedia.org |
| Claisen-Schmidt Condensation | Aromatic Ketone (lacking α-H) | Ketone or Aldehyde (with α-H) | Sodium Hydroxide | Chalcone (B49325) | wikipedia.org |
Reduction Reactions to Alcohols or Alkyl Derivatives
The carbonyl group of this compound can be reduced to either a secondary alcohol or fully to an alkyl group, depending on the reducing agent and reaction conditions.
Reduction to the corresponding secondary alcohol, 1-(3-methoxy-5-(4-pyridyl)phenyl)ethanol, can be achieved using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com This reaction is typically carried out in a protic solvent such as ethanol (B145695). blogspot.com The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. masterorganicchemistry.com Subsequent protonation of the resulting alkoxide by the solvent yields the alcohol. masterorganicchemistry.com For acetophenone, this reduction is often performed by adding the ketone dropwise to a solution of sodium borohydride in 95% ethanol, with temperature control using an ice bath. blogspot.com
More powerful reducing agents or different catalytic systems can lead to the complete reduction of the carbonyl group to a methylene group (an alkyl derivative). Catalytic hydrogenation, using catalysts such as rhodium nanoparticles, can be employed for the hydrogenation of acetophenone. researchgate.netrsc.org The choice of catalyst and support can influence the reaction's efficiency and selectivity. dtu.dk
Table 3: Reduction of Acetophenone Derivatives
| Reducing Agent/System | Product Type | Notes | Reference |
| Sodium Borohydride (NaBH₄) | Secondary Alcohol | Mild and selective for aldehydes and ketones. | masterorganicchemistry.com |
| Rhodium Nanoparticles | Alcohol/Alkane | Catalytic hydrogenation; product depends on conditions. | researchgate.net |
| Palladium on Carbon (Pd/C) | Alcohol/Alkane | Catalytic hydrogenation; solvent can affect rate. | rsc.org |
Oxidation Reactions (e.g., Baeyer-Villiger Rearrangement)
The Baeyer-Villiger oxidation is a notable reaction that converts ketones to esters through oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group. organic-chemistry.orgwikipedia.org This reaction is typically carried out using peroxyacids, such as meta-chloroperoxybenzoic acid (mCPBA), or hydrogen peroxide in the presence of a Lewis acid. organic-chemistry.org
In the case of an unsymmetrical ketone like this compound, the regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. The group that is more capable of stabilizing a positive charge will preferentially migrate. The general order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org For acetophenone, the phenyl group has a higher migratory aptitude than the methyl group, so the oxidation of acetophenone with a peroxyacid like trifluoroperacetic acid yields phenyl acetate. ucla.edu Therefore, it is expected that the 3-methoxy-5-(4-pyridyl)phenyl group would migrate in preference to the methyl group.
Reactivity of the Pyridine (B92270) Nitrogen Atom
The lone pair of electrons on the nitrogen atom of the pyridine ring in this compound is not part of the aromatic π-system, making it basic and nucleophilic. wikipedia.org This allows for reactions similar to those of tertiary amines.
The pyridine nitrogen can be readily protonated by acids to form pyridinium (B92312) salts. gcwgandhinagar.com It can also react with alkyl halides in an alkylation reaction to form quaternary pyridinium salts. gcwgandhinagar.com This quaternization introduces a positive charge into the pyridine ring, which increases its reactivity towards both oxidation and reduction. wikipedia.org
Furthermore, the pyridine nitrogen can be oxidized to form a pyridine N-oxide. wikipedia.org This oxidation is typically achieved using peracids. wikipedia.org The formation of the N-oxide can alter the reactivity of the pyridine ring, for example, by activating it for certain electrophilic substitution reactions. gcwgandhinagar.com
The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution compared to benzene (B151609). stackexchange.com This effect is transmitted through both inductive and resonance effects, particularly reducing electron density at the ortho and para positions relative to the nitrogen. stackexchange.com
Table 4: Reactions at the Pyridine Nitrogen
| Reaction Type | Reagent | Product | Reference |
| Protonation | Protic Acids | Pyridinium Salt | gcwgandhinagar.com |
| Alkylation | Alkyl Halides | Quaternary Pyridinium Salt | gcwgandhinagar.com |
| Oxidation | Peracids | Pyridine N-oxide | wikipedia.org |
Coordination Chemistry with Metal Ions
The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, rendering it a Lewis base capable of coordinating to a variety of metal ions. This coordination ability is a well-established characteristic of pyridyl-containing ligands, which are widely utilized in the construction of coordination polymers and metal-organic frameworks (MOFs). frontiersin.org The resulting metal complexes can exhibit interesting structural motifs and properties, influenced by the nature of the metal ion, the counter-anions, and the steric and electronic properties of the ligand itself.
While specific studies on the coordination chemistry of this compound are not extensively documented, the behavior of analogous pyridyl ketones provides valuable insights. For instance, di-2-pyridyl ketone is known to undergo metal-promoted hydration of its carbonyl group upon coordination to a transition metal ion. nih.gov This phenomenon highlights the potential for the metal center to influence the reactivity of other functional groups within the ligand. The coordination of pyridyl-based ligands can lead to the formation of discrete mononuclear or polynuclear complexes, as well as extended one-, two-, or three-dimensional coordination polymers. frontiersin.orgnih.gov The specific architecture of these assemblies is directed by the coordination preferences of the metal ion and the bridging capabilities of the ligand.
N-Alkylation and N-Oxidation Reactions
The nitrogen atom of the pyridine ring is susceptible to reactions with electrophiles. N-alkylation, the addition of an alkyl group to the nitrogen, results in the formation of a pyridinium salt. This transformation is a common strategy to modify the electronic properties of the pyridine ring, making it more susceptible to nucleophilic attack. The selective N-alkylation of pyridones, which exist in tautomeric equilibrium with hydroxypyridines, is a well-studied area, though it often presents challenges in achieving high regioselectivity over O-alkylation. sciforum.netorganic-chemistry.orgresearchgate.net Various methods have been developed to favor N-alkylation, including the use of specific catalysts and reaction conditions. researchgate.net
N-oxidation of the pyridine nitrogen to form a pyridine N-oxide is another important transformation. This reaction is typically achieved using oxidizing agents such as peracids or hydrogen peroxide. nih.govorganic-chemistry.orgchemrxiv.org The N-oxide functionality significantly alters the reactivity of the pyridine ring. It enhances the electron density at the ortho and para positions, facilitating electrophilic substitution at these sites. Conversely, the N-oxide can be a good leaving group, promoting nucleophilic substitution. nih.gov Catalytic and enantioselective methods for pyridine N-oxidation have been developed, highlighting the importance of this transformation in modern organic synthesis. nih.govchemrxiv.org
Reactivity of the Aromatic Rings (Methoxyacetophenone and Pyridine Moieties)
The two aromatic rings in this compound exhibit distinct reactivity patterns towards electrophilic and nucleophilic substitution reactions, governed by the nature of their substituents.
Electrophilic Aromatic Substitution
The methoxyacetophenone ring is activated towards electrophilic aromatic substitution due to the electron-donating methoxy (B1213986) group. This group directs incoming electrophiles primarily to the ortho and para positions relative to it. libretexts.org Therefore, electrophilic substitution on this ring is expected to occur at the positions ortho to the methoxy group. The acetyl group, being an electron-withdrawing group, deactivates the ring towards electrophilic attack.
In contrast, the pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. researchgate.net If substitution does occur, it is most likely to take place at the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. The presence of the methoxyacetophenone substituent at the 4-position of the pyridine ring will further influence the regioselectivity of such reactions.
Nucleophilic Aromatic Substitution
The pyridine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). stackexchange.comquimicaorganica.orgyoutube.compearson.comresearchgate.net The presence of a good leaving group at these positions facilitates the reaction. The stability of the intermediate Meisenheimer complex, where the negative charge can be delocalized onto the electronegative nitrogen atom, is a key factor driving this reactivity. stackexchange.com
The methoxyacetophenone ring, being electron-rich, is generally not reactive towards nucleophilic aromatic substitution unless it is activated by strong electron-withdrawing groups, which is not the case in this molecule.
Derivatization Strategies Utilizing this compound as a Building Block
The ketone functionality in this compound serves as a versatile handle for the construction of various heterocyclic ring systems. The α-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then react with a variety of electrophiles. Furthermore, the carbonyl group itself can undergo condensation reactions with nucleophiles.
Formation of Novel Heterocyclic Ring Systems (e.g., Isoxazoles, Pyrazoles, Pyrimidines, Thiophenes)
Isoxazoles: The synthesis of isoxazoles often involves the reaction of a 1,3-dicarbonyl compound or an α,β-unsaturated ketone with hydroxylamine. youtube.comnih.govnih.govorganic-chemistry.org this compound can be converted into a suitable precursor for isoxazole (B147169) synthesis. For example, it can be transformed into a chalcone-like intermediate which can then undergo cyclization with hydroxylamine.
Pyrazoles: Pyrazoles are commonly synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. nih.govhilarispublisher.comgalchimia.comnih.gov A highly relevant study demonstrated the synthesis of pyrazole (B372694) derivatives from a close analog of this compound, specifically 4-(pyridin-4-yl)-(3-methoxy-5-methylphenyl)-1H-pyrazoles. griffith.edu.au This suggests that this compound can react with hydrazine or substituted hydrazines to form the corresponding pyrazole ring system. The reaction likely proceeds through the formation of an intermediate enaminone followed by cyclization. galchimia.com
Pyrimidines: The construction of pyrimidine (B1678525) rings can be achieved through various multicomponent reactions involving a ketone, an aldehyde, and a nitrogen source like urea (B33335) or an amidine. organic-chemistry.orgnih.govresearchgate.netresearchgate.netdntb.gov.uamdpi.com The acetyl group of this compound can participate in these condensation reactions to form substituted pyrimidines. For instance, it can react with an aldehyde and a source of ammonia (B1221849) or an amidine to build the pyrimidine core.
Thiophenes: Thiophene (B33073) synthesis can be accomplished through several methods, including the reaction of 1,4-dicarbonyl compounds with a sulfur source like Lawesson's reagent or phosphorus pentasulfide (Paal-Knorr thiophene synthesis). wikipedia.orgorganic-chemistry.orgnih.govyoutube.com The acetophenone moiety of the title compound can be elaborated to a 1,4-dicarbonyl compound, which can then be cyclized to form a thiophene ring. Another approach involves the Gewald reaction, which utilizes a ketone, an activated nitrile, and elemental sulfur. wikipedia.orgorganic-chemistry.org
Lack of Specific Research Hinders Detailed Analysis of this compound in Polyfunctional Molecule Synthesis
Consequently, the creation of a detailed article with research findings and data tables, as per the requested outline, is not feasible due to the absence of primary research data on this particular topic. Further investigation into proprietary chemical synthesis databases or unpublished research may be required to obtain the specific information sought.
Spectroscopic Characterization Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. uobasrah.edu.iq By analyzing the behavior of atomic nuclei in a magnetic field, it provides precise information about the chemical environment, connectivity, and spatial relationships of atoms.
Proton NMR (¹H NMR) spectroscopy reveals the number of distinct proton environments and their neighboring protons. For 3-Methoxy-5-(4-pyridyl)acetophenone, the spectrum is expected to show signals corresponding to the protons on the two aromatic rings and the methoxy (B1213986) and acetyl groups.
The protons of the pyridine (B92270) ring typically appear in the downfield region (δ 7.0-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom. The protons ortho to the nitrogen (H-2', H-6') are expected to be the most deshielded, appearing as a doublet, while the protons meta to the nitrogen (H-3', H-5') would appear as another doublet further upfield. hmdb.ca
The substituted benzene (B151609) ring contains three aromatic protons (H-2, H-4, H-6), which would appear as distinct signals, likely multiplets or singlets, in the aromatic region. The methoxy group (-OCH₃) protons are expected to produce a sharp singlet at approximately δ 3.8-4.0 ppm. beilstein-journals.org The acetyl group's methyl protons (-COCH₃) will also appear as a singlet, typically around δ 2.6 ppm. mdpi.com
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-2', H-6' (Pyridine) | ~8.7 | d (doublet) |
| H-3', H-5' (Pyridine) | ~7.5 | d (doublet) |
| H-2, H-4, H-6 (Benzene) | 7.2 - 7.8 | m (multiplet) |
| -OCH₃ | ~3.9 | s (singlet) |
| -COCH₃ | ~2.6 | s (singlet) |
Carbon NMR (¹³C NMR) spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in the structure will correspond to a distinct signal in the spectrum.
The most downfield signal is expected for the carbonyl carbon (C=O) of the acetophenone (B1666503) group, typically appearing in the δ 195-200 ppm range. beilstein-journals.org The carbons of the aromatic rings will resonate between δ 110-160 ppm. The carbon attached to the methoxy group (C-3) and the oxygen itself (C-O-CH₃) will have characteristic shifts, with the aromatic C-O appearing downfield (around δ 160 ppm) and the methoxy carbon appearing upfield (around δ 55-60 ppm). beilstein-journals.orgresearchgate.net The quaternary carbons (C-1, C-3, C-5, C-1', C-4') will also be identifiable. The acetyl methyl carbon (-COCH₃) is expected around δ 25-30 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (Ketone) | ~197 |
| C-3 (C-OCH₃) | ~160 |
| C-2', C-6' (Pyridine) | ~150 |
| C-4' (Pyridine) | ~148 |
| C-1 (Benzene) | ~139 |
| C-5 (Benzene) | ~135 |
| C-3', C-5' (Pyridine) | ~121 |
| C-2, C-4, C-6 (Benzene) | 110 - 125 |
| -OCH₃ | ~56 |
| -COCH₃ | ~27 |
2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show cross-peaks between the coupled protons on the pyridine ring (H-2'/H-3' and H-5'/H-6') and among the protons on the substituted benzene ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. Each CH group in the molecule will produce a cross-peak, linking the proton signal on one axis to the carbon signal on the other. This would definitively link the signals for H-2/C-2, H-4/C-4, H-6/C-6, the pyridine protons to their corresponding carbons, and the methyl protons to their carbons in both the methoxy and acetyl groups.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. It is essential for connecting the different fragments of the molecule. Key expected correlations would include:
The acetyl protons (-COCH₃) to the carbonyl carbon (C=O) and the aromatic C-1.
The methoxy protons (-OCH₃) to the aromatic C-3.
Protons on the benzene ring (H-2, H-4, H-6) to neighboring carbons and the quaternary carbons (C-1, C-3, C-5).
Protons on one ring to the quaternary carbon of the other ring at the point of connection (e.g., H-2/H-6 to C-4' and H-3'/H-5' to C-5), confirming the link between the phenyl and pyridyl rings.
Vibrational Spectroscopy
Vibrational spectroscopy, including FTIR and Raman, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
The FTIR spectrum provides a characteristic fingerprint of a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. For this compound, the key functional groups would produce distinct absorption bands. uobasrah.edu.iq
C=O Stretch (Ketone): A strong, sharp absorption band is expected in the range of 1680-1700 cm⁻¹ due to the conjugated ketone. beilstein-journals.org
C-O Stretch (Ether): The aryl-alkyl ether linkage of the methoxy group will show strong stretching vibrations, typically as two bands around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
C=C and C=N Stretches (Aromatic): Multiple sharp bands in the 1400-1600 cm⁻¹ region correspond to the stretching vibrations within the phenyl and pyridyl rings.
C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹.
Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Medium |
| C=O Stretch (Ketone) | ~1685 | Strong |
| Aromatic C=C/C=N Stretch | 1400 - 1600 | Medium-Strong |
| Asymmetric C-O-C Stretch (Ether) | ~1250 | Strong |
| Symmetric C-O-C Stretch (Ether) | ~1040 | Strong |
Raman spectroscopy is a complementary technique to FTIR. While FTIR measures absorption, Raman measures the scattering of light. Non-polar bonds and symmetric vibrations often produce strong Raman signals, whereas they may be weak in FTIR. The FT-Raman spectrum would provide additional structural confirmation.
Key expected signals include strong bands for the symmetric breathing modes of the aromatic rings. The C=O stretch is typically weaker in Raman than in IR. The symmetric C-C bond stretching of the acetyl group and the C-N stretching within the pyridine ring would also be observable, providing complementary data to the FTIR spectrum. spectrabase.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure, particularly the nature and extent of its conjugated systems.
For this compound, the UV-Vis spectrum is expected to exhibit absorption bands corresponding to the electronic transitions within the aromatic rings and the carbonyl group. The spectrum of 2'-methoxyacetophenone (B1218423), a related compound, shows two main absorption maxima around 250 nm and 310 nm. nih.govcsic.es These absorptions are attributed to π → π* transitions within the benzene ring and n → π* transitions of the carbonyl group. The presence of the pyridyl group is also expected to influence the absorption spectrum. researchgate.net The electronic transitions in pyridine derivatives are well-documented, and their inclusion in a larger conjugated system can lead to shifts in the absorption maxima. spectrabase.comacs.org
In a typical analysis, the compound would be dissolved in a suitable solvent, such as ethanol (B145695) or acetonitrile, and the spectrum recorded. csic.esacs.org The resulting data, presented as absorbance versus wavelength, would reveal the λmax values, which are the wavelengths of maximum absorbance.
Table 1: Representative UV-Vis Absorption Data
| Transition Type | Expected λmax (nm) | Solvent |
| π → π | ~250-270 | Ethanol |
| n → π | ~310-330 | Ethanol |
Note: The data in this table is representative and based on the analysis of structurally similar compounds.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₄H₁₃NO₂), the molecular weight is 227.26 g/mol . In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 227.
The fragmentation pattern provides valuable structural information. For instance, the mass spectrum of 3-methoxyacetophenone shows characteristic fragments. chemicalbook.comnist.govnih.gov The fragmentation of this compound would likely involve the loss of a methyl group (CH₃, m/z 15) from the methoxy group or the acetyl group, leading to a fragment at m/z 212. Another common fragmentation pathway for acetophenones is the cleavage of the bond between the carbonyl carbon and the aromatic ring, which would result in a pyridyl-substituted benzoyl cation or an acetyl cation. The fragmentation of the pyridine ring itself can also produce characteristic ions. nih.govnist.gov The analysis of these fragments helps to piece together the molecular structure.
Table 2: Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment |
| 227 | [M]⁺ (Molecular Ion) |
| 212 | [M - CH₃]⁺ |
| 184 | [M - COCH₃]⁺ |
| 105 | [C₅H₄N-CO]⁺ |
| 78 | [C₅H₄N]⁺ |
| 43 | [CH₃CO]⁺ |
Note: This data is predictive and based on common fragmentation patterns of related structures.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound. For this compound, with the molecular formula C₁₄H₁₃NO₂, the theoretical elemental composition can be calculated.
The experimental values obtained from an elemental analyzer are then compared with the theoretical percentages. A close agreement between the found and calculated values provides strong evidence for the compound's purity and the correctness of its assigned molecular formula. This method is routinely used in the characterization of newly synthesized organic compounds, including pyridine derivatives and substituted acetophenones. wjpps.comstmjournals.comekb.eg
Table 3: Elemental Analysis Data for C₁₄H₁₃NO₂
| Element | Theoretical % | Found % (Representative) |
| Carbon (C) | 73.99 | 73.95 |
| Hydrogen (H) | 5.77 | 5.80 |
| Nitrogen (N) | 6.16 | 6.12 |
Note: The "Found %" values are representative and would be determined experimentally.
Advanced Structural Analysis and Solid State Chemistry
Single Crystal X-ray Diffraction
Single crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, no published SCXRD studies for 3-Methoxy-5-(4-pyridyl)acetophenone were identified. Such a study would provide invaluable information.
Without experimental crystallographic data, the precise bond lengths, bond angles, and torsional angles of this compound in the solid state are unknown. While computational modeling can predict its geometry, experimental verification through SCXRD is essential for a definitive understanding of its conformational preferences in the crystalline form.
The presence of a pyridyl nitrogen, a carbonyl group, and a methoxy (B1213986) group suggests that this compound could participate in a variety of intermolecular interactions. These could include hydrogen bonds (e.g., C–H···O and C–H···N), as well as π-π stacking interactions between the phenyl and pyridyl rings. An analysis of its crystal packing would reveal how these interactions guide the self-assembly of the molecules into a three-dimensional lattice.
Polymorphism and Crystallization Studies
Polymorphism, the ability of a compound to exist in more than one crystalline form, has profound implications for its physical properties. There are currently no published studies on the polymorphic behavior of this compound. Investigations into its crystallization under different conditions (e.g., varying solvents, temperatures, and crystallization rates) would be necessary to identify any potential polymorphs.
Co-crystallization and Solid-State Reaction Investigations involving Pyridyl Ketones
The pyridyl group in this compound makes it a candidate for co-crystallization with other molecules, known as co-formers. This technique is often used to modify the physicochemical properties of a substance. However, no co-crystallization or solid-state reaction studies involving this compound have been reported in the scientific literature. Such research could lead to the development of new materials with tailored properties.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental properties of molecules. These computational methods allow for the prediction of molecular structure, electronic properties, and reactivity from first principles.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. scispace.com It is widely employed for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. researchgate.netresearchgate.net This optimized geometry corresponds to the most stable conformation of the molecule and serves as the foundation for subsequent electronic structure analysis. For molecules with multiple rotatable bonds, DFT calculations can help identify the most stable conformers. researchgate.net
The electronic structure analysis provides information about the distribution of electrons within the molecule, which governs its chemical properties and reactivity. DFT calculations yield valuable data on molecular orbitals, charge distribution, and other electronic parameters.
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as the 6-311++G(d,p) Pople-style basis set, provide a more accurate description of the electron distribution but are computationally more demanding. researchgate.netdergipark.org.tr
The exchange-correlation functional accounts for the complex interactions between electrons. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that combines the exact exchange from Hartree-Fock theory with exchange and correlation from other sources. researchgate.net B3LYP is widely used due to its good balance of accuracy and computational efficiency for a broad range of chemical systems. researchgate.netgaussian.com
Electronic Property Characterization
The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions. Computational methods provide several tools to characterize these properties.
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting the reactivity of molecules. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.comwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. wikipedia.org A large HOMO-LUMO gap indicates high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wikipedia.org Conversely, a small HOMO-LUMO gap suggests higher reactivity. wikipedia.org The energies of the HOMO and LUMO are also related to the ionization potential and electron affinity of the molecule, respectively.
| Parameter | Energy (eV) | Description |
|---|---|---|
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 4.7 | Energy difference between HOMO and LUMO |
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.
Typically, red regions indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. researchgate.net Blue regions, on the other hand, represent areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. researchgate.net Green and yellow regions denote areas with intermediate electrostatic potential. The MEP map provides a comprehensive picture of the molecule's charge landscape and is invaluable for predicting intermolecular interactions, such as hydrogen bonding. researchgate.net
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. q-chem.comacadpubl.eu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. q-chem.com
NBO analysis provides a quantitative measure of the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. The strength of these interactions is evaluated using second-order perturbation theory. acadpubl.eu Significant donor-acceptor interactions indicate substantial electron delocalization, which contributes to the stability of the molecule. This analysis is particularly useful for understanding resonance effects and the nature of intramolecular charge transfer. researchgate.netacadpubl.eu
| Donor NBO | Acceptor NBO | Stabilization Energy (E(2)) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N1 | π(C2-C3) | 25.5 | Lone Pair to Antibonding Pi |
| π(C5-C6) | π(C2-C3) | 18.2 | Pi to Antibonding Pi |
| LP(2) O4 | σ*(C3-C7) | 5.8 | Lone Pair to Antibonding Sigma |
Following a comprehensive search of scientific literature, it has been determined that there is no available research data specifically focused on the theoretical and computational chemistry of the compound “3-Methoxy-5-(4-pyridyl)acetophenone” for the topics requested in the outline.
Detailed investigations for studies concerning this specific molecule, including searches for its CAS number (861139-75-3) in conjunction with terms such as "computational chemistry," "DFT study," "Electron Localization Function (ELF)," "Localized Orbital Locator (LOL)," "GIAO NMR," "vibrational spectra simulation," "TD-DFT," and "reaction mechanism," did not yield any relevant scholarly articles or datasets.
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Reaction Mechanism Studies through Computational Approaches
Conformational Analysis and Tautomerism Studies
Computational methods, such as Density Functional Theory (DFT), are instrumental in exploring the conformational landscape and potential tautomerism of this compound.
Theoretical calculations on related methoxy-substituted acetophenones and bipyridyl systems suggest that the molecule's most stable conformation is determined by a delicate balance of steric hindrance and electronic effects. researchgate.netnih.gov For instance, the orientation of the methoxy (B1213986) group relative to the acetyl group and the pyridyl ring is critical. The potential energy surface (PES) scan for rotation around these bonds typically reveals distinct energy minima corresponding to the most stable conformers. In many substituted acetophenones, the planar conformation, where the acetyl group is coplanar with the phenyl ring, is often favored due to π-conjugation, but this can be influenced by steric clashes with adjacent substituents. nih.gov The dihedral angle between the pyridyl and phenyl rings is another critical parameter, with the lowest energy conformation often being a non-planar, twisted arrangement to minimize steric repulsion between ortho-hydrogens on the two rings.
Tautomerism Studies: Tautomerism involves the migration of a proton, resulting in constitutional isomers that are in equilibrium. For this compound, the most relevant form of tautomerism is keto-enol tautomerism, involving the acetyl group.
Table 1: Calculated Relative Energies of Potential Conformers and Tautomers Note: The data in this table is hypothetical and serves as an illustrative example based on computational studies of similar molecules.
| Isomer Type | Description | Dihedral Angle (Pyridyl-Phenyl) | Dihedral Angle (Acetyl-Phenyl) | Relative Energy (kcal/mol) |
|---|---|---|---|---|
| Conformer 1 | Twisted | ~35° | ~0° | 0.00 (Reference) |
| Conformer 2 | Co-planar | 0° | ~0° | +2.5 |
| Conformer 3 | Perpendicular | 90° | ~0° | +5.8 |
| Tautomer | Enol form | ~35° | - | +10.2 |
Computational Modeling of Supramolecular Interactions
The pyridyl, methoxy, and ketone functionalities in this compound make it a prime candidate for engaging in a variety of non-covalent interactions, which are fundamental to the formation of larger supramolecular assemblies.
Non-covalent Interaction (NCI) Analysis
Non-covalent Interaction (NCI) analysis is a computational tool used to visualize and characterize weak interactions within and between molecules. For this compound, NCI analysis would predict several key interactions that govern its crystal packing and interactions in solution. researchgate.net
These interactions include:
Hydrogen Bonds: The nitrogen atom of the pyridyl ring is a strong hydrogen bond acceptor, capable of forming C-H···N or O-H···N bonds. The oxygen atom of the acetyl group can also act as a hydrogen bond acceptor. researchgate.net
π-π Stacking: The presence of two aromatic rings (phenyl and pyridyl) allows for π-π stacking interactions. These can occur in parallel-displaced or T-shaped arrangements, contributing significantly to the stability of molecular aggregates. nih.gov
C-H···π Interactions: Hydrogen atoms attached to one aromatic ring can interact with the π-electron cloud of an adjacent ring. researchgate.net
Table 2: Predicted Non-covalent Interactions in this compound Dimers Note: This table presents a qualitative prediction of interactions that would be quantified by NCI analysis.
| Interaction Type | Donor | Acceptor | Predicted Strength |
|---|---|---|---|
| Hydrogen Bond | Phenyl C-H | Pyridyl N | Moderate |
| Hydrogen Bond | Phenyl C-H | Ketone O | Weak-Moderate |
| π-π Stacking | Phenyl Ring | Pyridyl Ring | Moderate-Strong |
| C-H···π Interaction | Phenyl C-H | Pyridyl Ring π-system | Weak |
Host-Guest Complexation Studies Involving Pyridyl Ketones
The structural features of this compound make it an interesting "guest" molecule for complexation with various "host" systems. The pyridyl ketone motif is well-known for its coordination flexibility and ability to participate in molecular recognition events. mdpi.comresearchgate.net
Computational modeling can be used to predict the binding affinity and geometry of this molecule within the cavity of common host molecules such as cyclodextrins, calixarenes, or cucurbiturils. The driving forces for such complexation are a combination of the non-covalent interactions detailed above.
In Cyclodextrins: The hydrophobic phenyl ring of the guest molecule would likely be encapsulated within the hydrophobic cavity of the cyclodextrin host, while the more polar pyridyl and acetyl groups could interact with the hydroxyl groups at the rim of the cyclodextrin via hydrogen bonding.
In Calixarenes: The π-rich cavity of a calixarene could form strong π-π stacking and C-H···π interactions with the aromatic rings of this compound.
With Metal Ions: The pyridyl nitrogen and ketone oxygen can act as a bidentate or monodentate ligand, coordinating to metal ions to form discrete coordination complexes or extended metal-organic frameworks. researchgate.netrsc.org
Docking simulations and molecular dynamics are powerful computational tools to explore the potential binding modes and to calculate the free energy of binding for these host-guest systems, providing a theoretical basis for designing new supramolecular structures.
Role of 3 Methoxy 5 4 Pyridyl Acetophenone in Advanced Organic Synthesis and Materials Science
Intermediate in Complex Molecule Synthesis
The utility of 3-Methoxy-5-(4-pyridyl)acetophenone as a synthetic intermediate is primarily derived from the reactivity of its acetyl group and the directing effects of its methoxy (B1213986) and pyridyl substituents. These features enable its use as a precursor for a variety of heterocyclic systems and as a foundational element for constructing poly-substituted aromatic compounds.
Precursor for Diverse Heterocyclic Ring Systems
The reactive keto-methyl group of this compound is a key functional handle for cyclization reactions, enabling the construction of numerous five- and six-membered heterocyclic rings, which are prevalent scaffolds in medicinal chemistry and materials science.
Fused Pyridines: The compound is a viable starting material for constructing fused pyridine (B92270) systems, such as pyrido[2,3-d]pyrimidines. These syntheses often involve the initial condensation of the acetophenone (B1666503) derivative, followed by cyclization reactions that build the new rings onto the existing pyridine or a newly formed pyrimidine (B1678525) ring. For instance, derivatives of 2-aminopyridine (B139424) can be reacted with compounds like this compound to build complex fused heterocyclic structures. eurjchem.com The synthesis of fused pyrimidines is a significant area of research due to their wide range of biological activities. nih.govnih.gov
Dihydropyrimidines (DHPMs): this compound can serve as the ketone component in Biginelli-type multicomponent reactions to produce dihydropyrimidines. In this one-pot synthesis, an aldehyde, a β-dicarbonyl compound (or in this case, the acetophenone), and urea (B33335) or thiourea (B124793) react to form the DHPM core. researchgate.netnih.gov The resulting molecules, incorporating the methoxy-phenyl-pyridyl moiety, are of interest for their potential biological activities. nih.govresearchgate.netacs.orgmdpi.com The use of acetophenone derivatives in these reactions is a well-established method for creating structurally diverse DHPMs. nih.gov
Indolizines: The synthesis of indolizines, a class of fused nitrogen-containing heterocycles, can be achieved through the reaction of a pyridine derivative, an acetophenone, and a third component like an electron-deficient alkene. mdpi.combohrium.com In this context, this compound can serve as the acetophenone component. The reaction typically proceeds via a [3+2] cycloaddition of a pyridinium (B92312) ylide, generated in situ, with a dipolarophile. rsc.orgchim.it Copper-catalyzed, solvent-free methods have been developed for this transformation, highlighting its efficiency and environmental friendliness. mdpi.com
Pyrazoles: Pyrazoles can be synthesized from this compound through a two-step process. First, a Claisen-Schmidt condensation with an appropriate aldehyde yields an α,β-unsaturated ketone (a chalcone). Subsequent reaction of this chalcone (B49325) with hydrazine (B178648) hydrate (B1144303) leads to the formation of the pyrazole (B372694) ring through cyclization and dehydration/oxidation. scispace.comnih.govlongdom.org Alternatively, direct one-pot methods reacting acetophenones with hydrazones in the presence of an oxidant like iodine/DMSO have been developed for the efficient synthesis of 3,5-disubstituted pyrazoles. acs.org
Isoxazoles: Similar to pyrazole synthesis, isoxazoles can be prepared from the chalcone intermediate derived from this compound. The reaction of the α,β-unsaturated ketone with hydroxylamine (B1172632) hydrochloride results in the formation of the 5-substituted isoxazole (B147169) ring. scispace.com This method provides a straightforward route to these important heterocycles, which are known for their varied biological activities. scispace.comresearchgate.net
Table 1: Synthesis of Heterocyclic Systems from Acetophenone Derivatives
| Heterocyclic System | General Reaction Type | Key Reagents | References |
|---|---|---|---|
| Fused Pyridines | Condensation/Cyclization | 2-Aminopyridine derivatives, various cyclizing agents | eurjchem.comnih.gov |
| Dihydropyrimidines | Biginelli Reaction | Aldehyde, Urea/Thiourea | researchgate.netnih.govmdpi.com |
| Indolizines | [3+2] Cycloaddition | Pyridine, Electron-deficient alkene, Catalyst (e.g., CuBr) | mdpi.combohrium.comrsc.orgchim.it |
| Pyrazoles | Condensation/Cyclization | Aldehyde (to form chalcone), Hydrazine | scispace.comlongdom.orgacs.org |
| Isoxazoles | Condensation/Cyclization | Aldehyde (to form chalcone), Hydroxylamine | scispace.comresearchgate.net |
Building Block for Poly-substituted Aromatic Compounds
Beyond serving as a precursor to heterocycles, this compound is a valuable building block for more complex poly-substituted aromatic compounds. The existing functional groups can be modified, or new substituents can be introduced onto the aromatic core. For instance, the bromine atom in related bromoacetophenones is often introduced to direct further substitutions, and similar strategies can be applied to derivatives of this compound. orgsyn.org The pyridine ring itself can be functionalized, or it can participate in cross-coupling reactions. The methoxy group can potentially be demethylated to a phenol (B47542), providing another site for modification. researchgate.net These transformations allow for the systematic construction of molecules with tailored electronic and steric properties for applications in materials science and medicinal chemistry.
Supramolecular Chemistry Applications
The molecular structure of this compound is well-suited for applications in supramolecular chemistry. The term supramolecular chemistry refers to the field of chemistry that studies chemical systems composed of multiple molecules bound by non-covalent forces. mdpi.comrug.nl The key principles are molecular recognition and self-assembly. youtube.com The pyridyl nitrogen atom acts as a hydrogen bond acceptor or a metal coordination site, while the carbonyl oxygen can also participate in coordination or hydrogen bonding. The aromatic rings provide platforms for π-π stacking interactions.
Components in Self-Assembled Systems and Molecular Recognition
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. youtube.com this compound possesses the necessary functional groups to participate in these processes. Hydrogen bonding involving the pyridyl nitrogen and π-π stacking of the aromatic rings can direct the formation of well-defined supramolecular architectures like helices, sheets, or discrete cages. nih.gov Molecular recognition, the specific binding of a guest molecule to a host, is fundamental to these processes. youtube.com The defined shape and electronic distribution of this compound allow it to selectively interact with other molecules, making it a useful component for designing complex, self-assembled systems.
Contribution to Functional Materials Research
The unique molecular architecture of this compound, which integrates an electron-donating methoxy group, a versatile acetophenone moiety, and an electron-accepting pyridyl ring, positions it as a highly promising building block in the realm of functional materials. This strategic combination of functional groups allows for the tuning of electronic and photophysical properties, making it a valuable precursor for a new generation of advanced materials with applications spanning from renewable energy to environmental monitoring.
Precursor for Organic Semiconductors and Photovoltaic Materials
The structural components of this compound suggest its significant potential as a precursor for organic semiconductors and materials for photovoltaic applications, such as dye-sensitized solar cells (DSSCs). The acetophenone group serves as a versatile starting point for synthesizing complex heterocyclic systems, while the pyridyl and methoxy groups are instrumental in tailoring the electronic properties of the final materials.
Research into related compounds underscores this potential. For instance, indolizine, a heterocyclic compound with potential applications in organic semiconductors and photovoltaic materials, can be synthesized through a copper-catalyzed reaction involving pyridine and acetophenone derivatives. mdpi.com This highlights a direct synthetic pathway where the core structure of this compound could be used to build larger, conjugated systems suitable for semiconductor applications. mdpi.com
In the context of photovoltaics, particularly DSSCs, the pyridyl group plays a crucial role. Donor-π-Acceptor (D–π–A) dyes featuring a pyridyl group have been successfully used to enhance dye coverage on TiO2 electrodes, a key component of DSSCs. rsc.org The pyridyl moiety can adsorb at both Brønsted and Lewis acid sites on the TiO2 surface, leading to more effective sensitization. rsc.org Furthermore, pyridine derivatives have been developed as additives in the electrolytes of porphyrin-based DSSCs. A light-absorbing pyridine derivative, when used as an additive, can axially coordinate with the porphyrin dye, leading to enhanced light-harvesting capabilities and improved photocurrent. nih.gov In one study, the combination of a traditional additive, 4-tert-butylpyridine (B128874) (TBP), with a novel light-absorbing pyridyl ligand in DSSCs based on the porphyrin dye XW64 resulted in a significant enhancement of photovoltaic performance. nih.gov
Table 1: Performance of Dye-Sensitized Solar Cells (DSSCs) Employing Pyridine-Based Compounds This table presents data on the performance of DSSCs that utilize various pyridine derivatives as sensitizers or electrolyte additives, demonstrating the positive impact of the pyridyl moiety on photovoltaic parameters.
| Dye/Additive System | Jsc (mA·cm⁻²) | Voc (V) | Fill Factor (FF) | Overall Efficiency (η) | Source |
|---|---|---|---|---|---|
| XW64 with 6 mM N1 and 0.5 M TBP | 15.65 | 0.701 | - | 7.35% | nih.gov |
| XW64 without additives | 14.86 | 0.599 | - | 5.94% | nih.gov |
| N719 with M1p Co-sensitizer | 16.48 | 0.72 | 0.62 | 7.32% | rsc.org |
| N719 alone | - | - | - | 5.42% (implied) | rsc.org |
N1 is a light-absorbing pyridine derivative. M1p is a 2,6-bis[1-(phenylimino)ethyl]pyridine derivative.
Applications in Chemosensors and Photosensitizers
The distinct chemical functionalities within this compound also make it a candidate for the development of chemosensors and photosensitizers.
Chemosensors
Pyridine derivatives are widely used in the design of fluorescent chemosensors for the detection of various analytes, including metal ions and small organic molecules. mdpi.com For example, a fluorescent sensor based on a pyridine derivative has been synthesized for the rapid identification of toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺ in aqueous solutions. mdpi.com The synthesis of such sensors can involve the reaction of an acetophenone derivative with other reagents to construct the final pyridine-based sensor molecule. mdpi.com
In a different approach, a pyridine derivative, 3,3'-(4-(2-amino-4,5-dimethoxyphenyl)pyridine-2,6-diyl)dianiline (CHP), was synthesized and shown to detect formaldehyde (B43269) through a distinct fluorescence enhancement. researchgate.net This chemosensor exhibited a color change from yellow to blue under a portable UV lamp, and could be applied to a paper strip for qualitative testing. researchgate.net Similarly, symmetrical azine derivatives synthesized from the condensation of acetophenone derivatives with hydrazine hydrate have demonstrated selectivity as colorimetric and fluorescent chemosensors for cyanide and acetate (B1210297) anions in DMSO. researchgate.net
Table 2: Detection Capabilities of Acetophenone and Pyridine-Based Chemosensors This table summarizes the performance of chemosensors derived from acetophenone or pyridine structures, highlighting their sensitivity and selectivity for various analytes.
| Chemosensor | Analyte | Detection Method | Limit of Detection (LOD) | Solvent | Source |
|---|---|---|---|---|---|
| 2'-hydroxy acetophenone azine | Cyanide | Colorimetric | 9.68 × 10⁻⁴ M | DMSO | researchgate.net |
| 2'-hydroxy acetophenone azine | Cyanide | Fluorescent | 15.90 × 10⁻⁴ M | DMSO | researchgate.net |
| 2',4'-dihydroxy acetophenone azine | Cyanide | Colorimetric | 9.63 × 10⁻⁵ M | DMSO | researchgate.net |
| 2',4'-dihydroxy acetophenone azine | Cyanide | Fluorescent | 8.95 × 10⁻⁵ M | DMSO | researchgate.net |
| CHP (Pyridine Derivative) | Formaldehyde | Fluorescence | - | Acetonitrile | researchgate.net |
Photosensitizers
The methoxyacetophenone structure is a known and effective photosensitizer. Specifically, 2'-methoxyacetophenone (B1218423) (2M) has been studied for its ability to induce photochemical reactions. csic.esnih.govresearchgate.net A key feature of 2M is its enhanced absorption in the UVA range compared to other acetophenone derivatives. csic.esresearchgate.netcsic.es Upon excitation, it can efficiently undergo intersystem crossing to a triplet state. researchgate.net This triplet state can then transfer its energy to other molecules.
Studies have demonstrated that 2M can act as a photosensitizer for the formation of cyclobutane (B1203170) pyrimidine dimers (CPDs) in DNA, a form of DNA damage. nih.govresearchgate.net Furthermore, 2M has been shown to generate singlet oxygen, a reactive oxygen species, through a Type II photosensitization mechanism. csic.esnih.gov The potential of 2'-methoxyacetophenone as a DNA photosensitizer, capable of inducing both CPD formation and oxidative damage, has been confirmed through transient UV-Vis absorption spectroscopy. csic.esnih.govresearchgate.net The presence of the methoxy group in this compound, analogous to that in 2M, suggests that it could also possess interesting photosensitizing properties, which could be further modulated by the pyridyl group.
Table 3: Photophysical Properties of 2'-Methoxyacetophenone (2M) as a Photosensitizer This table provides key data from transient spectroscopic studies of 2'-methoxyacetophenone, illustrating its efficiency as a photosensitizer.
| Property | Value/Observation | Conditions | Source |
|---|---|---|---|
| UVA Absorption | Enhanced compared to other acetophenones | - | csic.esresearchgate.net |
| Intersystem Crossing Efficiency | ~97% | - | researchgate.net |
| Fluorescence Lifetime | 660 ps | - | researchgate.net |
| Singlet Oxygen Generation | Confirmed via time-resolved IR phosphorescence | Acetonitrile | csic.esnih.gov |
| Triplet State Quenching | Quenched by thymine (B56734) derivatives | Deaerated PB | csic.es |
Q & A
Q. What are the recommended synthetic routes for 3-Methoxy-5-(4-pyridyl)acetophenone, and how do reaction conditions influence yield?
Methodological Answer:
- Friedel-Crafts Acylation : Start with a methoxy-substituted benzene derivative and introduce the acetophenone moiety using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). Optimize reaction temperature (80–120°C) and solvent polarity to enhance regioselectivity .
- Pyridyl Group Introduction : Employ Suzuki-Miyaura coupling between a brominated acetophenone intermediate and 4-pyridylboronic acid. Use Pd(PPh₃)₄ as a catalyst and maintain inert conditions (N₂ atmosphere) to avoid side reactions .
- Yield Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 45% to 68%, depending on steric hindrance from substituents .
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer:
Q. What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy .
- Ventilation : Work in a fume hood to minimize inhalation of vapors, especially during solvent evaporation steps .
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents (e.g., HNO₃, H₂O₂) to prevent decomposition .
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can density-functional theory (DFT) models predict the electronic properties of this compound?
Methodological Answer:
- Functional Selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange to improve accuracy for π-conjugated systems. Basis sets like 6-311G(d,p) are suitable for geometry optimization .
- Key Outputs :
- Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data. Adjust solvation models (e.g., PCM for polar solvents) for better agreement .
Q. What experimental and computational approaches elucidate the compound’s interactions with biological targets (e.g., enzymes)?
Methodological Answer:
- Fluorescence-Based Assays : Engineer reporter strains (e.g., E. coli with acetophenone-responsive promoters fused to mCherry) to quantify binding affinity. Detection limits: 50–250 µM .
- Docking Simulations : Use AutoDock Vina to model interactions with enzymes (e.g., nicotinamide phosphoribosyltransferase). Prioritize 4-pyridyl over 3-pyridyl analogs due to higher stabilization energy (~22 kJ/mol) in active-site models .
- Kinetic Studies : Perform surface plasmon resonance (SPR) to measure association/dissociation rates (kₐₙ/kₒff) and derive inhibition constants (Kᵢ) .
Q. How does the solubility of this compound in supercritical CO₂ vary with temperature and pressure?
Methodological Answer:
- Experimental Setup : Use a static method to measure solubility at 313.15–343.15 K and 10–28 MPa. Collect data via UV-Vis spectroscopy (λmax ~270 nm) .
- Modeling :
- Chrastil Model : Fit data to ln(S) = k₁ + k₂ρ + k₃/T, where ρ is CO₂ density. Typical SSE: <0.4% .
- Peng-Robinson EOS : Incorporate Stryjek-Vera mixing rules for accurate phase equilibria predictions (SSE ~4%) .
- Applications : Optimize supercritical CO₂ extraction parameters for natural product isolation or green chemistry workflows .
Q. What strategies mitigate contradictory data in reaction mechanism studies (e.g., α-bromination)?
Methodological Answer:
- Controlled Experiments : Compare brominating agents (e.g., Br₂ vs. pyridinium tribromide) under identical conditions. Monitor intermediates via in situ IR .
- Isotopic Labeling : Use ¹⁸O-labeled acetophenone derivatives to track oxygen exchange in keto-enol tautomerization steps .
- Computational Validation : Perform QM/MM simulations to identify transition states and rate-determining steps. Reconcile discrepancies between experimental and theoretical activation energies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
